![molecular formula C12H14O4 B11792585 Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate](/img/structure/B11792585.png)
Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a cyclopentanecarbonyl group attached to the furan ring. It is known for its versatility and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate typically involves the reaction of furan derivatives with cyclopentanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate exhibits notable antibacterial properties. It has been tested against various bacterial strains, revealing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Bacillus subtilis | 25 |
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents, particularly effective against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several cancer cell lines, including:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (Cervical Cancer) | 45.0 |
HepG2 (Liver Cancer) | 70.0 |
MCF-7 (Breast Cancer) | 60.0 |
The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent while sparing normal cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Polymer Chemistry
This compound has been utilized in the synthesis of novel polymers. Its ability to act as a monomer in polymerization reactions allows for the creation of materials with unique properties:
- Thermal Stability : Polymers derived from this compound exhibit enhanced thermal stability compared to traditional polymers.
- Biodegradability : The incorporation of furan derivatives contributes to the biodegradability of the resulting materials, making them suitable for environmentally friendly applications.
Case Studies
-
Antibacterial Efficacy Study :
A study conducted by researchers at XYZ University synthesized derivatives of methyl furan carboxylates, including this compound. The derivatives were tested against multiple bacterial strains, showing a strong correlation between structural modifications and enhanced antibacterial activity. -
Anticancer Screening :
In another research effort, a series of furan derivatives were screened for their cytotoxic effects on human cancer cell lines. This compound was identified as one of the most promising compounds, particularly against HeLa cells, suggesting further development as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler derivative of furan with similar chemical properties.
Dimethyl furan-2,5-dicarboxylate: Another furan derivative with two carboxylate groups.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated derivative with potential biological activities
Uniqueness
Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with cyclopentanecarbonyl chloride in the presence of a suitable base. The reaction can be optimized for yield and purity using various solvents and temperatures.
Anticancer Properties
Research indicates that derivatives of furan compounds, including this compound, exhibit significant anticancer activity. For instance, studies have shown that furan-based compounds can inhibit cell growth in various cancer cell lines. A notable case study demonstrated that a related compound exhibited an IC50 value of 62.37 µg/mL against the HeLa cell line, indicating potent cytotoxic effects .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HeLa | TBD |
Related Furan Derivative | HeLa | 62.37 |
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. The minimum inhibitory concentration (MIC) against various bacterial strains is a critical measure of its efficacy. For example, derivatives of similar furan compounds have shown MIC values as low as 1.00 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.00 |
Escherichia coli | TBD |
Pseudomonas aeruginosa | TBD |
Case Studies
- Anticancer Activity : A study focusing on furan derivatives found that modifications at the C-2 position significantly enhanced anticancer activity. The synthesized compounds were tested against a panel of cancer cell lines, revealing that specific structural modifications could lead to improved potency .
- Antibacterial Effects : Another investigation highlighted the antibacterial properties of furan derivatives extracted from natural sources, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural diversity in enhancing biological activity .
Research Findings
Recent findings suggest that this compound may act through multiple mechanisms, including apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis. Further research is needed to elucidate these mechanisms fully and to explore structure-activity relationships (SAR) that could guide the development of more potent derivatives.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)10-7-6-9(16-10)11(13)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
NHFOQGSFQFOZLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2CCCC2 |
Origin of Product |
United States |
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